molecular formula C16H18N4O2 B7353631 (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide

Cat. No. B7353631
M. Wt: 298.34 g/mol
InChI Key: FKQHNXBMLAOSBY-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is not yet fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their DNA replication and protein synthesis processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on human cells. It has also been found to have a low potential for drug resistance development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in a wide range of applications. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the research on (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide. One of the areas of focus is to further investigate its mechanism of action and optimize its use as an antimicrobial and anticancer agent. Another area of research is to explore its potential use in the development of new drugs for the treatment of infectious diseases and cancer. Additionally, there is a need to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide involves the reaction of cyclopropylamine with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride to obtain the final compound.

Scientific Research Applications

(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent, as it has shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-8-9-22-15(13)11-6-7-11)18-14-10-17-19-20(14)12-4-2-1-3-5-12/h1-5,10-11,13,15H,6-9H2,(H,18,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQHNXBMLAOSBY-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)C(=O)NC3=CN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)NC2=CN=NN2C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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